molecular formula C13H8F3NO3S B6894270 4-(2-Nitro-4-trifluoromethylphenylthio)phenol

4-(2-Nitro-4-trifluoromethylphenylthio)phenol

Cat. No. B6894270
M. Wt: 315.27 g/mol
InChI Key: ARNZAQOXQGVCJS-UHFFFAOYSA-N
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Patent
US04178169

Procedure details

A mixture containing 12.6 g. (0.10 mole) of 4-mercaptophenol, 7.15 g. (0.05 mole) of copper (I) oxide, and 100 ml. of absolute ethanol is heated at reflux under an atmosphere of dry nitrogen until conversion to the copper thiphenate is complete, as indicated by discharge of the reddish color of the copper (I) oxide. The resultant yellow mixture is cooled to 25°, 27.0 g. (0.10 mole) of 4-bromo-3-nitrobenzotrifluoride, 100 ml. of quinoline, and 10 ml. of pyridine are added, and the reaction vessel is equipped with a Newman still head. The reaction is now slowly heated with concomitant removal of the ethanol to 90° and maintained at this temperature until the conversion is complete, as indicated by vpc techniques. The dark liquid is cooled to 70° C., cautiously poured into 500 ml. of an ice cold 3.0 molar hydrochloric acid solution, and filtered, whereupon the residue is extracted with several portions of ether. the combined ether extracts are washed with a 3.0 molar hydrochloric acid solution, water until neutral, a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo to afford a quantitative yield of crude product as a dark solid. Recrystallization foam ether-hexane provides yellow crystals, mp 131°-134° of 4-(2-nitro-4-trifluoromethylphenylthio)phenol. This phenol is then reacted with 2-bromopropionate by the procedure of Example 3 above to provide the desired ethyl 2-[4-(2-nitro-4-trifluoromethylphenylthio)phenoxy]propionate, mp 63°-64° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
catalyst
Reaction Step Four
Name
copper thiphenate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21].N1C2C(=CC=CC=2)C=CC=1>[Cu-]=O.S1C=CC=C1C([O-])=O.[Cu+2].S1C=CC=C1C([O-])=O.C(O)C.N1C=CC=CC=1>[N+:20]([C:11]1[CH:12]=[C:13]([C:16]([F:17])([F:18])[F:19])[CH:14]=[CH:15][C:10]=1[S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)([O-:22])=[O:21] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
0.05 mol
Type
catalyst
Smiles
[Cu-]=O
Step Five
Name
copper thiphenate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S1C(=CC=C1)C(=O)[O-].[Cu+2].S1C(=CC=C1)C(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu-]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 12.6 g
TEMPERATURE
Type
TEMPERATURE
Details
The resultant yellow mixture is cooled to 25°
CUSTOM
Type
CUSTOM
Details
the reaction vessel is equipped with a Newman still head
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature until the conversion
ADDITION
Type
ADDITION
Details
cautiously poured into 500 ml
FILTRATION
Type
FILTRATION
Details
of an ice cold 3.0 molar hydrochloric acid solution, and filtered, whereupon the residue
EXTRACTION
Type
EXTRACTION
Details
is extracted with several portions of ether
WASH
Type
WASH
Details
the combined ether extracts are washed with a 3.0 molar hydrochloric acid solution, water until neutral, a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a quantitative yield of crude product as a dark solid
CUSTOM
Type
CUSTOM
Details
Recrystallization foam ether-hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)SC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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